Austrocortilutein

Antibacterial Staphylococcus aureus Tetrahydroanthraquinone

Austrocortilutein is a fungal tetrahydroanthraquinone belonging to the hydroxyanthraquinone class, first isolated from fruit bodies of Dermocybe splendida (Cortinarius). It exists as four stereoisomers, with (1S,3R)- and (1S,3S)-austrocortilutein being the predominant naturally occurring forms, also identified in Cortinarius basirubescens and Cortinarius persplendidus.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
Cat. No. B1231487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAustrocortilutein
Synonyms(1S,3S)-austrocortilutein
austrocortilutein
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O
InChIInChI=1S/C16H16O6/c1-16(21)5-9-13(11(18)6-16)15(20)12-8(14(9)19)3-7(22-2)4-10(12)17/h3-4,11,17-18,21H,5-6H2,1-2H3/t11?,16-/m0/s1
InChIKeyLRHFZXBVDMVFCW-NBFOKTCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Austrocortilutein Procurement Guide: A Tetrahydroanthraquinone Natural Product from Cortinarius Fungi


Austrocortilutein is a fungal tetrahydroanthraquinone belonging to the hydroxyanthraquinone class, first isolated from fruit bodies of Dermocybe splendida (Cortinarius) [1]. It exists as four stereoisomers, with (1S,3R)- and (1S,3S)-austrocortilutein being the predominant naturally occurring forms, also identified in Cortinarius basirubescens and Cortinarius persplendidus . Its molecular formula is C₁₆H₁₆O₆ (MW 304.30 Da) with two defined stereocentres . Austrocortilutein has demonstrated antibacterial activity against Gram-positive Staphylococcus aureus and moderate cytotoxicity against glioma cell lines, positioning it as a scaffold of interest for antimicrobial and anticancer research programs [2][3].

Why Austrocortilutein Cannot Be Interchanged with Generic Analogs: Stereochemical and Pharmacological Evidence


The tetrahydroanthraquinone family, including austrocortilutein, austrocortirubin, torosachrysone, emodin, and physcion, exhibits a shared octaketide biosynthetic origin and overlapping antimicrobial scaffolds, yet their quantitative activity profiles diverge sharply. Stereochemistry at C-1 and C-3 dictates both potency and purity: (1S,3S)-austrocortilutein yields an IC₅₀ of 8 µg/mL against S. aureus, while its (1S,3R)-epimer requires 12 µg/mL [1]. Further, the enantiomeric purity of (1S,3S)- and (1R,3R)-forms varies across fungal species, whereas (1S,3R)-austrocortilutein is consistently enantiomerically pure [2]. Downstream, differential multi-target engagement profiles—Austrocortilutein A versus austrocortirubin diverge by >3-fold at DNA Gyrase and >2-fold at IARS [3]—and distinct spectrum selectivity (austrocortilutein lacks P. aeruginosa activity, in contrast to physcion and emodin [1]) preclude simple analogue substitution without loss of defined biological readout. These data compel compound-specific sourcing decisions.

Austrocortilutein Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Stereoisomer-Dependent Antibacterial Potency Against S. aureus: (1S,3S) vs. (1S,3R) vs. Austrocortirubin

The (1S,3S) stereoisomer of austrocortilutein exhibits superior antibacterial activity against Staphylococcus aureus compared to its (1S,3R)-epimer, with IC₅₀ values of 8 µg/mL and 12 µg/mL respectively. However, the closest structural congener, (1S,3S)-austrocortirubin, achieves an IC₅₀ of 3 µg/mL, representing a 2.7-fold potency advantage over (1S,3S)-austrocortilutein [1]. Within the broader octaketide panel, torosachrysone (IC₅₀ 10 µg/mL) sits between the two austrocortilutein epimers, while emodin (IC₅₀ 0.7 µg/mL) is the most potent [1]. This stereochemistry–activity relationship demands specification of the exact stereoisomer in any procurement or assay design.

Antibacterial Staphylococcus aureus Tetrahydroanthraquinone

Enantiomeric Purity as a Quality Attribute: (1S,3R)-Austrocortilutein Provides Consistent Chirality Across Species

Chiral HPLC analysis of austrocortilutein stereoisomers from five Australian Dermocybe species revealed that (1S,3R)-austrocortilutein is consistently enantiomerically pure (≥99% ee) across all examined collections, whereas the enantiomeric purity of (1S,3S)- and (1R,3R)-austrocortiluteins varies significantly from species to species [1]. This variability in (1S,3S)- and (1R,3R)-forms introduces uncertainty in bioassay reproducibility when these stereoisomers are sourced from natural extracts without chiral authentication. The first total synthesis of enantiomerically pure (1S,3R)- and (1R,3S)-austrocortilutein via Diels-Alder cycloaddition using monochiral dihydroxynaphthoquinone precursors derived from citramalic acid provides a synthetic route to guarantee stereochemical integrity [1].

Chiral purity Enantiomeric excess Natural product quality control

Cytotoxicity Profile Differentiation: Austrocortilutein vs. Auxarthrol H Against Glioma Cell Lines

In a 2024 study of Auxarthron umbrinum metabolites, austrocortilutein (compound 10) exhibited moderate cytotoxicity against U87 and U251 glioma cell lines with IC₅₀ values of 8.3 µM and 12.1 µM respectively. The co-isolated analog auxarthrol H (compound 14) was 2.4-fold more potent against U87 (IC₅₀ 3.5 µM) and 1.7-fold more potent against U251 (IC₅₀ 7.2 µM) [1]. This places austrocortilutein as a less cytotoxic but more selective scaffold in the tetrahydroanthraquinone space—potentially advantageous when target engagement rather than maximal cytotoxicity is the screening objective, or when a wider therapeutic window is desired in fibroblast co-culture models [1].

Cytotoxicity Glioma U87 U251 Tetrahydroanthraquinone

Multi-Target Docking Profile: Austrocortilutein A Engages a Distinct Target Spectrum vs. Austrocortirubin

A 2014 systematic docking study across eight bacterial protein targets revealed that Austrocortilutein A and Austrocortilutein B exhibit markedly different binding score profiles compared to austrocortirubin. Austrocortilutein A shows moderate affinity for PBP1a (docking score 3.24) and DNA Gyrase (14.13), while austrocortirubin registers substantially higher scores at DNA Gyrase (36.31, 2.6-fold higher) and IARS (41.69 vs. 12.88, 3.2-fold higher), alongside elevated TopoIV binding (22.39 vs. 11.75) [1]. Critically, both austrocortiluteins and austrocortirubin cluster with the strongest predicted affinities for Alr and Ddl, suggesting that cell wall synthesis inhibition is a shared class-level mechanism, but the individual target engagement fingerprints diverge quantitatively [1]. The 2024 follow-up MD simulation study confirmed that Austrocortilutein A forms stable complexes with PBP1a (3UDX), DNA Gyrase (3TTZ), and IARS (1JZS) under physiological conditions, with binding free energy of −18.81 kcal/mol against PBP1a [2].

Molecular docking Multi-target profiling PBP1a DNA Gyrase IARS

Antibacterial Spectrum Selectivity: Austrocortilutein Lacks P. aeruginosa Activity vs. Physcion and Emodin

A critical differentiation point in the octaketide panel is the Gram-negative activity gap. Austrocortilutein, austrocortirubin, and torosachrysone demonstrate strong inhibition of S. aureus (IC₅₀ range 0.7–12 µg/mL) but exhibit no detectable activity against Pseudomonas aeruginosa. In contrast, physcion and emodin retain potency against P. aeruginosa with IC₅₀ values of 1.5 µg/mL and 2.0 µg/mL respectively [1]. This spectrum selectivity positions austrocortilutein as a Gram-positive-specific probe, which is advantageous when Gram-negative collateral effects must be excluded in mechanistic studies or when screening for narrow-spectrum lead compounds to minimize microbiome disruption [1].

Antibacterial spectrum Pseudomonas aeruginosa Gram-negative Selectivity

Austrocortilutein Application Scenarios: Where This Compound Delivers Definitive Value


Gram-Positive-Selective Antibacterial Probe Development

Austrocortilutein's demonstrated activity against S. aureus (IC₅₀ 8–12 µg/mL depending on stereoisomer) coupled with its complete lack of P. aeruginosa activity makes it an ideal Gram-positive-selective chemical probe [1]. Unlike emodin and physcion, which carry Gram-negative activity that complicates mechanistic deconvolution, austrocortilutein allows researchers to interrogate Gram-positive-specific pathways without confounding anti-pseudomonal effects. The (1S,3S)-form (IC₅₀ 8 µg/mL) is recommended for maximum Gram-positive potency [1].

Enantiopure Natural Product Standard for Chiral Chromatography and Bioassay Calibration

The (1S,3R)-austrocortilutein enantiomer is consistently enantiomerically pure (≥99% ee) across fungal species, in contrast to the variable purity of (1S,3S)- and (1R,3R)-forms [2]. This stereochemical fidelity makes (1S,3R)-austrocortilutein the preferred stereoisomer for use as a chiral chromatography reference standard and as a positive control in enantioselective bioassays where batch-to-batch reproducibility is critical.

Multi-Target Antibacterial Drug Discovery Leveraging Distinct Polypharmacology

Austrocortilutein A's differentiated docking profile—engaging DNA Gyrase and IARS with 2.6-fold and 3.2-fold higher predicted affinity than austrocortirubin, while maintaining comparable Alr/Ddl engagement [3]—supports its use in multi-target drug discovery programs. The MD-confirmed stability of Austrocortilutein A in complex with PBP1a (3UDX, binding free energy −18.81 kcal/mol), DNA Gyrase (3TTZ), and IARS (1JZS) [4] provides a computationally validated starting point for fragment-based or structure-guided optimization of the tetrahydroanthraquinone scaffold.

Moderate-Potency Cytotoxicity Screening with Fibroblast Sparing Potential

Austrocortilutein's IC₅₀ values of 8.3 µM (U87) and 12.1 µM (U251) against glioma cells are less potent than auxarthrol H (3.5 µM and 7.2 µM respectively) [5]. This moderate potency, combined with the observation that related tetrahydroanthraquinones in the same study rescued fibroblast viability from oleic acid-induced damage, positions austrocortilutein as a candidate for assays where preserving non-cancerous cell viability is essential—such as co-culture models or wound-healing assays incorporating cytotoxicity evaluation.

Quote Request

Request a Quote for Austrocortilutein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.